Dipentyl adipate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

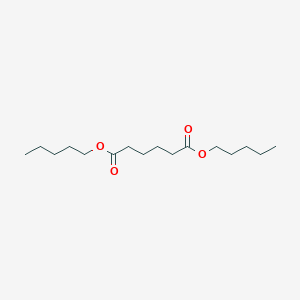

Structure

3D Structure

Properties

CAS No. |

14027-78-2 |

|---|---|

Molecular Formula |

C16H30O4 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

dipentyl hexanedioate |

InChI |

InChI=1S/C16H30O4/c1-3-5-9-13-19-15(17)11-7-8-12-16(18)20-14-10-6-4-2/h3-14H2,1-2H3 |

InChI Key |

UPPJFVSCGFPFHM-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)CCCCC(=O)OCCCCC |

Canonical SMILES |

CCCCCOC(=O)CCCCC(=O)OCCCCC |

Other CAS No. |

14027-78-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dipentyl Adipate from Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dipentyl adipate from adipic acid and pentanol. The primary synthesis route is the Fischer-Speier esterification, a well-established method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. While specific literature detailing the synthesis of this compound is not abundant, this guide extrapolates a robust synthesis pathway based on established protocols for similar dialkyl adipates, such as dibutyl and diethyl adipate.

Reaction Principle: Fischer-Speier Esterification

The synthesis of this compound from adipic acid and 1-pentanol is a classic example of Fischer-Speier esterification.[1][2] In this acid-catalyzed equilibrium reaction, two molecules of 1-pentanol react with one molecule of adipic acid to form one molecule of this compound and two molecules of water.[1]

The overall reaction is as follows:

HOOC-(CH₂)₄-COOH + 2 CH₃(CH₂)₄OH ⇌ CH₃(CH₂)₄OOC-(CH₂)₄-COO(CH₂)₄CH₃ + 2 H₂O (Adipic Acid) + (1-Pentanol) ⇌ (this compound) + (Water)

To drive the equilibrium towards the formation of the ester product, it is common practice to use an excess of the alcohol (1-pentanol) and/or to remove the water as it is formed, often through azeotropic distillation.[1][3]

Proposed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar adipate esters.

Materials:

-

Adipic acid (1.0 mol)

-

1-Pentanol (3.0 mol, 3-fold molar excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add adipic acid, 1-pentanol, and toluene.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the toluene and excess 1-pentanol using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product. This compound has a reported boiling point of 130-131 °C at 1 Torr.[4]

-

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound and comparative data for other dialkyl adipates.

Table 1: Representative Reactant and Product Quantities for this compound Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Density (g/mL) |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | 1.0 | 146.14 | - | - |

| 1-Pentanol | C₅H₁₂O | 88.15 | 3.0 | 264.45 | 325.7 | 0.812 |

| This compound | C₁₆H₃₀O₄ | 286.41 | ~0.9 (90% yield) | ~257.77 | ~274.2 | ~0.94 |

Note: The yield is an estimate based on typical efficiencies for Fischer esterification reactions.

Table 2: Comparison of Reaction Conditions for the Synthesis of Various Dialkyl Adipates

| Adipate Ester | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Diethyl Adipate | Ethanol | Sulfuric Acid | 3:1 | Reflux | 5 | 94-98 | Organic Syntheses |

| Dibutyl Adipate | n-Butanol | FeCl₃·6H₂O (Microwave) | 40:1 | - | 0.5 | 89.1 | CN104058964A |

| Dibutyl Adipate | n-Butanol | Candida antarctica lipase B | - | 45 | 6 | >90 | ChemicalBook |

| Dioctyl Adipate | n-Octanol | Magnetic Solid Superacid | 3.2:1 | 155 | 2 | 99.4 | ResearchGate |

Product Characterization

The final product, this compound, should be a clear, colorless to pale yellow oily liquid. Its identity and purity can be confirmed using various analytical techniques.

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14027-78-2 | [4] |

| Molecular Formula | C₁₆H₃₀O₄ | [4] |

| Molecular Weight | 286.41 g/mol | [4] |

| Boiling Point | 130-131 °C @ 1 Torr | [4] |

| Melting Point | -14 °C | [4] |

| Density | ~0.94 g/cm³ (estimated) |

Visualizations

Diagram 1: Synthesis Pathway of this compound

Caption: Chemical reaction for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Generalized workflow for this compound synthesis.

References

Dipentyl Adipate: A Technical Guide for Researchers

CAS Number: 14027-78-2

IUPAC Name: dipentyl hexanedioate

This technical guide provides an in-depth overview of Dipentyl Adipate, a dialkyl ester of adipic acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, analytical methods, and toxicological profile. While not extensively documented as a direct pharmaceutical excipient, its properties are analogous to other dialkyl adipates used in various industrial and cosmetic applications, and the broader class of adipate-based polymers is emerging in drug delivery research.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound. Toxicological data is primarily based on studies of structurally similar dialkyl adipates, such as dibutyl adipate, and is provided for context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H30O4 | --INVALID-LINK-- |

| Molecular Weight | 286.41 g/mol | --INVALID-LINK-- |

| Boiling Point | 326.60 °C (estimated at 760 mmHg) | --INVALID-LINK-- |

| Melting Point | -14 °C | --INVALID-LINK-- |

| Water Solubility | 0.4248 mg/L at 25 °C (estimated) | --INVALID-LINK-- |

| logP (o/w) | 5.026 (estimated) | --INVALID-LINK-- |

Table 2: Summary of Toxicological Data for Structurally Related Adipates (e.g., Dibutyl Adipate)

| Endpoint | Result | Notes |

| Acute Oral Toxicity | Low toxicity (LD50 > 2 g/kg in rats for Dibutyl Adipate) | [1][2] |

| Dermal Irritation | None to minimal irritation in animal studies | [1] |

| Skin Sensitization | Not a sensitizer in guinea pig maximization study (Dibutyl Adipate at 25%) | [1] |

| Genotoxicity | Not genotoxic in bacterial and mammalian test systems (Dibutyl Adipate) | [1] |

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound, based on established methods for similar dialkyl adipates.[3][4]

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from adipic acid and n-pentanol.

Materials:

-

Adipic acid

-

n-pentanol

-

Sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add adipic acid (1.0 eq), n-pentanol (2.2 eq), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, or until TLC/GC analysis indicates the consumption of the limiting reagent (adipic acid).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and excess n-pentanol.

-

For higher purity, the crude product can be purified by vacuum distillation.

Quality Control and Analysis

Objective: To confirm the identity and purity of the synthesized this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Expected Outcome: A single major peak at the expected retention time. The mass spectrum should be consistent with the structure of this compound, showing characteristic fragment ions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl3).

-

¹H NMR: Expected signals would include a triplet around 4.0 ppm (for the -O-CH₂- protons), multiplets for the other methylene groups of the pentyl chain and the adipate backbone, and a triplet around 0.9 ppm for the terminal methyl groups.

-

¹³C NMR: Expected signals would include a peak around 173 ppm for the ester carbonyl carbon, a peak around 65 ppm for the -O-CH₂- carbon, and several other peaks in the aliphatic region for the remaining methylene carbons.

Biological Fate and Relevance to Drug Development

While specific data on this compound's interaction with signaling pathways is not available, its likely metabolic fate is through hydrolysis by esterase enzymes, a common pathway for ester-containing compounds.[5][6] This process is relevant for understanding its biocompatibility and potential degradation profile if used in a drug delivery system.

The biodegradation of adipate plasticizers is understood to proceed via hydrolysis of the ester bonds, yielding adipic acid and the corresponding alcohol (n-pentanol in this case).[5][6] Adipic acid can then be further metabolized and enter central metabolic pathways.

Caption: Metabolic pathway of this compound.

In the context of drug development, while simple dialkyl adipates like this compound are primarily used as plasticizers and solvents in cosmetics, the underlying adipate chemistry is of growing interest.[4] Polymers based on adipic acid, such as poly(glycerol adipate), are being explored as biodegradable nanocarriers for drug delivery applications.[7][8] These polymers offer advantages like biocompatibility and the potential for controlled drug release. The low toxicity profile of adipate esters in general supports the biocompatibility of these related polymers.[1][5] Therefore, understanding the fundamental properties of simple adipate esters like this compound can provide valuable insights for the design and evaluation of these more complex drug delivery systems.

References

- 1. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 3. mdpi.com [mdpi.com]

- 4. specialchem.com [specialchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Poly (diglycerol adipate) variants as enhanced nanocarrier replacements in drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

historical and current research applications of Dipentyl adipate

An In-depth Technical Guide to Dipentyl Adipate: Historical and Current Research Applications

Introduction

This compound (CAS No. 14027-78-2), the diester of pentyl alcohol and adipic acid, is an organic compound with the chemical formula C16H30O4.[1][2][3] Primarily recognized for its role as a plasticizer, it is utilized to enhance the flexibility and durability of various polymers. Historically, its applications have been rooted in the plastics industry, particularly as a safer alternative to certain phthalate-based plasticizers. In recent years, the scope of its utility has expanded into more specialized fields, including advanced drug delivery systems and cosmetic formulations, prompting renewed interest from the scientific community. This guide provides a comprehensive overview of the chemical properties, synthesis, historical context, and evolving research applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 14027-78-2 | [1][2][3] |

| Molecular Formula | C16H30O4 | [1][2][3] |

| Molecular Weight | 286.41 g/mol | [1][2][3] |

| IUPAC Name | dipentyl hexanedioate | [2] |

| Synonyms | Di-n-amyl adipate, Diamyl adipate, Hexanedioic acid, dipentyl ester | [1][3][4] |

| Appearance | Colorless to pale yellow viscous liquid | [5] |

| Melting Point | -14 °C | [1][3] |

| Boiling Point | 130-131 °C @ 1 Torr 326.60 °C @ 760 mm Hg (estimated) | [1][3][4] |

| Flash Point | >146.4 °C (>296 °F) | [4] |

| Density | 0.962 g/mL at 25 °C (for Dibutyl adipate) | [6] |

| Water Solubility | 0.4248 mg/L @ 25 °C (estimated) | [4] |

| logP (o/w) | 5.026 (estimated) | [4] |

| Topological Polar Surface Area | 52.6 Ų | [3] |

Synthesis of this compound

The synthesis of this compound, like other dialkyl adipates, is typically achieved through the esterification of adipic acid with pentanol. This reaction involves heating the two reactants in the presence of an acid catalyst to drive the formation of the ester and water. The water is continuously removed to shift the reaction equilibrium towards the products, thereby maximizing the yield.

Historical and Current Research Applications

Historical Context: A Safer Plasticizer

The primary historical application of adipate esters, including this compound, has been as plasticizers for polymeric materials, most notably polyvinyl chloride (PVC).[7][8] Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, making it softer and more flexible. In the mid-20th century, with the rise of synthetic polymers, there was a significant demand for effective plasticizers. While phthalate esters became dominant, concerns over their potential toxicity and environmental impact grew over time.[7][8] This led to research into alternatives, with adipates emerging as a class of plasticizers with lower toxicity and better biodegradability.[7][8] Their linear structure imparts excellent low-temperature flexibility to materials.[9]

Current Research: Expanding Frontiers

Current research continues to leverage the properties of this compound while exploring novel applications in drug delivery and personal care products.

1. Advanced Plasticizers: The quest for non-phthalate plasticizers remains a significant driver of research. Adipate esters are widely used in applications where human contact is likely, such as in food packaging films and medical devices.[10][11] Research focuses on optimizing their performance, reducing their migration from the polymer matrix, and assessing their long-term environmental fate.[9] Studies have shown that adipates are readily biodegradable and do not tend to form stable, toxic metabolites in the environment.[7][8]

2. Drug Delivery Systems: A promising and rapidly developing application is in the field of dermal and transdermal drug delivery. This compound is explored as a component in self-emulsifying drug delivery systems (SEDDS).[12] These systems are mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation with an aqueous phase.

-

Emollient and Skin Penetration Enhancer: In dermal SEDDS, this compound can act as the oil phase, solubilizing lipophilic drugs.[12] As an emollient, it forms an occlusive film on the skin, reducing transepidermal water loss (TEWL).[12] This hydration effect can help to repair the skin barrier and may enhance the dermal flux of the active pharmaceutical ingredient.[12]

-

Nanocarrier Development: The broader class of adipate-based polyesters, such as poly(glycerol adipate) (PGA), is being investigated for creating biodegradable and biocompatible nanoparticles for drug delivery.[13][14] While PGA itself has shown some limitations, modifications to its structure are being explored to enhance drug-loading capacity and nanoparticle stability, indicating a strong research interest in adipate-based polymers for therapeutic applications.[13][14]

3. Cosmetics and Personal Care: Closely related adipate esters, such as Dibutyl adipate and Diethylhexyl adipate, are used in cosmetic formulations as skin-conditioning agents, solvents, and plasticizers.[5][15] They are found in products like suntan gels, creams, and nail polish.[5][15] Their function is to soften and smooth the skin by forming a non-greasy, moisture-retaining film and to improve the texture and spreadability of cosmetic products.[5] Given its similar chemical nature, this compound is relevant in this context for formulating personal care products with desirable sensory characteristics.

Toxicology and Safety Profile

The safety of adipate esters has been a key factor in their adoption as alternatives to phthalates. The available toxicological data, primarily on the closely related Dibutyl adipate, suggests a low potential for toxicity.

| Toxicological Endpoint | Species | Route | Value | Source(s) |

| Acute Oral LD50 (Dibutyl adipate) | Rat | Oral | 12,900 mg/kg | [16] |

| Acute Dermal LD50 (Dibutyl adipate) | Rabbit | Dermal | 20,000 mg/kg | [16] |

| Skin Irritation (Dibutyl adipate) | Rabbit | Dermal | Mild to minimal irritation | [15][16] |

| Eye Irritation (Dibutyl adipate) | Rabbit | Ocular | Minimally irritating (undiluted) | [15] |

| Sensitization (Dibutyl adipate) | Guinea Pig | Dermal | Not a sensitizer (at 25%) | [15] |

Studies on Dibutyl adipate have shown it to be non-genotoxic in bacterial and mammalian test systems.[15] Clinical patch tests and phototoxicity tests were also negative.[15] While high doses of Dibutyl adipate administered via intraperitoneal injection during gestation in rats showed an increase in fetal abnormalities, lower doses had no effect.[15][17] Overall, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that ingredients like Dibutyl adipate are safe for use in cosmetics under current practices and concentrations.[15]

Experimental Protocols

Protocol 1: Synthesis of Dialkyl Adipates via Esterification

This protocol is a generalized method based on the synthesis of Dibutyl adipate and other adipate esters, which can be adapted for this compound.[9][18][19]

Materials:

-

Adipic acid (1.0 mole equivalent)

-

n-Pentanol (2.0 - 4.0 mole equivalents)

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric(VI) acid, 1-15 mol%)

-

Toluene (as a solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Charge the reaction flask with adipic acid, n-pentanol, the acid catalyst, and toluene.

-

Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed (2 moles of water per mole of adipic acid).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess n-pentanol.

-

The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Protocol 2: Analysis of Adipate Ester Content in PVC via FT-Raman Spectroscopy

This protocol describes a non-destructive method for detecting and quantifying adipate esters in a polymer matrix.[11]

Materials and Equipment:

-

FT-Raman spectrometer with a 1064 nm laser source

-

PVC samples containing unknown or known concentrations of this compound

-

Reference samples of pure this compound

-

Calibration standards (PVC mixed with known weight percentages of this compound)

Methodology:

-

Reference Spectrum: Obtain a reference FT-Raman spectrum of pure this compound. Key characteristic bands for aliphatic esters appear around 1733 cm⁻¹ (C=O stretching).

-

Sample Analysis: Place the PVC sample directly in the spectrometer's sample holder. No specific sample preparation is required.

-

Data Acquisition: Collect the Raman spectrum over a range of approximately 3500 cm⁻¹ to 100 cm⁻¹.

-

Qualitative Analysis: Compare the spectrum of the PVC sample to the reference spectrum of this compound. The presence of the characteristic ester peaks (e.g., ~1733 cm⁻¹) indicates the presence of the adipate plasticizer.

-

Quantitative Analysis: a. Prepare a series of calibration standards by mixing known amounts of this compound with PVC powder. b. Record the FT-Raman spectra for each calibration standard. c. Create a calibration curve by plotting the intensity (or area) of a characteristic adipate peak against its known concentration in the standards. d. Measure the intensity of the same peak in the unknown sample's spectrum and use the calibration curve to determine the concentration of this compound.

Conclusion

This compound has evolved from its traditional role as a functional, safer plasticizer in the polymer industry to a compound of interest in high-value research areas. Its favorable safety profile, biodegradability, and physicochemical properties make it a compelling candidate for applications in cosmetics and particularly in advanced dermal drug delivery systems. Future research will likely focus on the synthesis of novel adipate-based polymers for nanomedicine, the optimization of its performance in plasticized materials, and a deeper exploration of its mechanism as a skin penetration enhancer. For researchers and drug development professionals, this compound and its related esters represent a versatile platform for innovation, bridging material science with pharmaceutical and cosmetic applications.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C16H30O4 | CID 26404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound, 14027-78-2 [thegoodscentscompany.com]

- 5. specialchem.com [specialchem.com]

- 6. Dibutyl adipate | 105-99-7 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. researchgate.net [researchgate.net]

- 14. Poly (diglycerol adipate) variants as enhanced nanocarrier replacements in drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 18. Dibutyl adipate synthesis - chemicalbook [chemicalbook.com]

- 19. prepchem.com [prepchem.com]

The Solubility Profile of Dipentyl Adipate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dipentyl adipate in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this document presents qualitative information for the target compound and quantitative solubility data for structurally similar adipate esters to serve as a valuable reference for formulation development and research. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a visualization of the experimental workflow.

Introduction to this compound

This compound (CAS No. 14027-78-2) is a diester of pentyl alcohol and adipic acid.[1] It is a colorless to pale yellow, oily liquid with applications as a plasticizer and solvent. Understanding its solubility in various organic solvents is crucial for its effective use in formulations, chemical synthesis, and purification processes.

Solubility of Adipate Esters

Table 1: Solubility of Various Adipate Esters in Common Organic Solvents

| Adipate Ester | Solvent | Solubility | Reference |

| Dibutyl Adipate | Alcohol, Ether | Soluble | [2][3] |

| Diethyl Adipate | Ethanol, Ether | Soluble | [4][5] |

| Di-n-hexyl Adipate | Alcohol, Ether | Soluble | [6] |

| Dimethyl Adipate | Alcohol, Ether, Acetic Acid | Soluble | [7] |

| Dipropyl Adipate | Ethanol | Soluble | [8] |

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. The absence of a solvent from this list does not necessarily imply insolubility but rather a lack of available data.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility determination.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Volumetric flasks and pipettes

-

Analytical balance

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solute is necessary to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution phase no longer changes over time.

-

-

Phase Separation:

-

After equilibration, remove the container from the shaker and allow it to stand undisturbed at the experimental temperature for at least 24 hours to allow for the separation of the undissolved solute.

-

For faster separation, the mixture can be centrifuged at the experimental temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid disturbing the undissolved solute, it is recommended to take the sample from the middle of the liquid phase.

-

Filter the collected sample through a syringe filter that is chemically resistant to the solvent to remove any remaining suspended particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, its general solubility can be inferred from the behavior of similar adipate esters. For precise formulation work, it is recommended to determine the solubility experimentally using a robust and validated method as outlined in this guide. The provided protocol and workflow diagram offer a solid foundation for researchers and scientists to conduct their own solubility assessments, ensuring accurate and reliable data for their specific applications.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Dibutyl adipate CAS#: 105-99-7 [m.chemicalbook.com]

- 3. Dibutyl adipate | 105-99-7 [chemicalbook.com]

- 4. Diethyl Adipate | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 141-28-6,Diethyl adipate | lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dipropyl Adipate | C12H22O4 | CID 7790 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Dipentyl Adipate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of dipentyl adipate, a linear chain diester. The synthesis is achieved through the Fischer esterification of adipic acid with n-pentanol, utilizing a strong acid catalyst. This protocol outlines the necessary reagents, equipment, detailed step-by-step procedure, purification methods, and characterization techniques. The included data and diagrams are intended to facilitate the successful and efficient synthesis of this compound for research and development applications.

Introduction

This compound is a diester of adipic acid and n-pentanol. Adipate esters are a class of compounds widely used as plasticizers, solvents, and lubricants. The synthesis of these esters is a fundamental organic reaction, typically accomplished via Fischer esterification. This method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of an acid catalyst. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction, often by azeotropic distillation. This protocol provides a detailed methodology for the synthesis of this compound, which can be adapted for the synthesis of other similar diesters.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

Materials and Equipment

Reagents:

-

Adipic Acid (≥99%)

-

n-Pentanol (≥99%)

-

Sulfuric Acid (concentrated, 95-98%) or p-Toluenesulfonic acid (p-TSA)

-

Toluene (or another suitable solvent for azeotropic removal of water, e.g., cyclohexane)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Deionized Water

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Analytical balance

Synthesis Procedure

-

Reaction Setup: To a 500 mL round-bottom flask, add adipic acid (e.g., 0.5 mol, 73.07 g) and n-pentanol (e.g., 1.5 mol, 132.24 g, 3 molar equivalents).

-

Solvent and Catalyst Addition: Add toluene (approximately 150 mL) to the flask. While stirring, carefully add the acid catalyst. Use either concentrated sulfuric acid (e.g., 2-3 mL) or p-toluenesulfonic acid (e.g., 0.025 mol, 4.75 g).

-

Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser with the reaction flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (e.g., 0.5 mol * 2 = 1.0 mol, corresponding to ~18 mL) is collected, and no more water is being formed. This typically takes several hours.

-

Reaction Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Work-up:

-

Wash the organic layer with deionized water (2 x 100 mL).

-

Carefully wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Wash with brine (1 x 100 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene and excess n-pentanol using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 130-131 °C at 1 Torr).[1]

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | 337.5 | 152.1 |

| n-Pentanol | C₅H₁₂O | 88.15 | 138 | -78 |

| This compound | C₁₆H₃₀O₄ | 286.41 | 130-131 @ 1 Torr[1] | -14[1] |

Table 2: Typical Reaction Parameters and Yields for Adipate Ester Synthesis

| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Sulfuric Acid | 3:1 | Reflux | 4-8 | 85-95 | General Knowledge |

| p-TSA | 2.5:1 | Reflux | 6-10 | 80-90 | General Knowledge |

| Amberlyst 15 | 15:1 (Methanol) | 60 | 6 | >90 | (Adapted from similar esterifications) |

| Lipase (e.g., Novozym 435) | 2.5:1 | 50 | 3 | ~100 | (For enzymatic synthesis) |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1250-1150 cm⁻¹.

-

C-H stretch (alkane): Absorption bands in the region of 2960-2850 cm⁻¹.

-

Absence of O-H stretch: The broad O-H absorption band from the carboxylic acid (around 3300-2500 cm⁻¹) and the alcohol (around 3400-3200 cm⁻¹) should be absent in the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

-

~4.05 ppm (triplet, 4H): -O-CH₂ -CH₂-CH₂-CH₂-CH₃

-

~2.25 ppm (triplet, 4H): -OOC-CH₂ -CH₂-

-

~1.60 ppm (multiplet, 8H): -O-CH₂-CH₂ -CH₂-CH₂-CH₃ and -OOC-CH₂-CH₂ -

-

~1.35 ppm (multiplet, 8H): -O-CH₂-CH₂-CH₂ -CH₂ -CH₃

-

~0.90 ppm (triplet, 6H): -CH₂-CH₃

Mandatory Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

-

Toluene and n-pentanol are flammable. Perform the reaction in a well-ventilated area, away from ignition sources.

-

The reaction should be heated using a heating mantle, not a Bunsen burner.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound via Fischer esterification. By following the outlined steps for reaction, work-up, and purification, researchers can obtain the desired product with good yield and purity. The provided characterization data serves as a benchmark for product verification. This methodology can be readily adapted for the synthesis of other adipate esters by substituting the appropriate alcohol.

References

Application Notes and Protocols for the Use of Dipentyl Adipate as a Plasticizer in Polyvinyl Chloride (PVC)

Abstract: This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals evaluating Dipentyl Adipate (DPA) as a potential non-phthalate plasticizer for Polyvinyl Chloride (PVC). The protocols cover formulation, compounding, and key performance evaluations, including mechanical, thermal, and migration properties. Due to limited publicly available data on this compound, performance data for the closely related and well-characterized Di(2-ethylhexyl) Adipate (DEHA) is used as a proxy for comparative analysis against the traditional plasticizer Di(2-ethylhexyl) Phthalate (DEHP).

Introduction

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, its applications are limited. The incorporation of plasticizers—additives that increase flexibility, workability, and distensibility—is essential for producing flexible PVC for applications ranging from medical devices and food packaging to wire insulation and flooring.[1] For decades, phthalate esters, particularly Di(2-ethylhexyl) Phthalate (DEHP), have dominated the plasticizer market.[2] However, growing health and environmental concerns regarding certain phthalates have driven the search for safer alternatives.[3]

Adipate esters, such as this compound (CAS No: 6626-75-1), also known as diamyl adipate, represent a class of non-phthalate plasticizers.[4] They are recognized for imparting excellent low-temperature flexibility to PVC.[5] This document outlines the necessary experimental procedures to thoroughly characterize PVC formulations plasticized with this compound.

Mechanism of Plasticization

The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains. According to the widely accepted "free volume theory," plasticizer molecules, which are smaller than the polymer macromolecules, position themselves between the PVC chains. This spacing increases the "free volume" within the polymer matrix, allowing the polymer chains greater mobility.[3] Macroscopically, this increased molecular freedom manifests as a decrease in the glass transition temperature (Tg), reduced stiffness, and increased elongation and flexibility.

References

- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 2. specialchem.com [specialchem.com]

- 3. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dipentyl Adipate in Biodegradable Polymer Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dipentyl Adipate as a plasticizer in biodegradable polymer formulations. The information presented herein is intended to guide researchers and professionals in the development of novel biodegradable materials with tailored properties for various applications, including drug delivery systems.

Introduction to this compound as a Plasticizer

This compound is an ester of adipic acid that can be utilized as a plasticizer for biodegradable polymers such as polylactic acid (PLA), polyhydroxybutyrate (PHB), and polycaprolactone (PCL). Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer.[1] In the context of biodegradable polymers, which are often rigid and brittle, the incorporation of a suitable plasticizer like this compound is crucial for enhancing their processability and expanding their range of applications. Adipate esters, as a class, are known to be effective in reducing the glass transition temperature (Tg) and improving the elongation at break of these polymers.[2][3]

The primary mechanism of action for a plasticizer is the insertion of its molecules between the polymer chains, which reduces the intermolecular forces and allows for greater chain mobility.[1] This increased mobility leads to a softer and more flexible material. The choice of plasticizer is critical, as it must be compatible with the polymer to avoid phase separation and migration.[1] Adipate esters have demonstrated good compatibility with various biodegradable polyesters.[2]

Effects of this compound on Biodegradable Polymer Properties

The addition of this compound to biodegradable polymer formulations leads to predictable changes in their thermal and mechanical properties. While specific data for this compound is limited, the general effects of adipate esters on these polymers are well-documented and can be extrapolated.

2.1. Thermal Properties

The incorporation of adipate plasticizers significantly lowers the glass transition temperature (Tg) of biodegradable polymers.[3][4] This is a key indicator of effective plasticization. A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, which is crucial for processing and for applications requiring flexibility at ambient temperatures. The melting temperature (Tm) may also be slightly reduced.

2.2. Mechanical Properties

The most notable effect on mechanical properties is a significant increase in the elongation at break, indicating enhanced flexibility and ductility.[5][6] Concurrently, there is a decrease in tensile strength and Young's modulus, which is a typical trade-off when plasticizers are introduced.[2][5] The impact strength of the polymer is also generally improved.[5]

Quantitative Data Summary

The following tables summarize the typical effects of adipate plasticizers on the properties of common biodegradable polymers. The data presented is a synthesis from various studies on adipate esters and serves as a predictive guide for the use of this compound.

Table 1: Thermal Properties of Biodegradable Polymers with Adipate Plasticizers

| Polymer | Plasticizer Content (wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| PLA | 0 | ~60 | ~175 |

| 10 | ~45-50 | ~170 | |

| 20 | ~30-35 | ~168 | |

| PHB | 0 | ~5 | ~175 |

| 10 | ~-5 to 0 | ~170 | |

| 20 | ~-15 to -10 | ~165 | |

| PCL | 0 | ~-60 | ~60 |

| 10 | Not significantly affected | ~58 | |

| 20 | Not significantly affected | ~55 |

Table 2: Mechanical Properties of Biodegradable Polymers with Adipate Plasticizers

| Polymer | Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| PLA | 0 | ~60 | ~5 | ~3.5 |

| 10 | ~40-45 | ~100-150 | ~2.0-2.5 | |

| 20 | ~25-30 | ~250-300 | ~1.0-1.5 | |

| PHB | 0 | ~40 | ~5 | ~3.5 |

| 10 | ~25-30 | ~50-100 | ~1.5-2.0 | |

| 20 | ~15-20 | ~200-250 | ~0.5-1.0 | |

| PCL | 0 | ~23 | ~700 | ~0.4 |

| 10 | ~18-20 | ~800-900 | ~0.3 | |

| 20 | ~15-18 | ~900-1000 | ~0.2 |

Experimental Protocols

The following are detailed protocols for the preparation and characterization of biodegradable polymer formulations containing this compound.

4.1. Protocol for Preparation of Polymer Blends (Solvent Casting)

This protocol is suitable for preparing small-scale film samples for initial characterization.

-

Materials and Equipment:

-

Biodegradable polymer (e.g., PLA, PHB, PCL) pellets or powder

-

This compound

-

Suitable solvent (e.g., chloroform, dichloromethane)

-

Glass beakers or flasks

-

Magnetic stirrer and stir bars

-

Petri dishes or flat glass plates

-

Fume hood

-

Vacuum oven

-

-

Procedure:

-

Dry the polymer pellets/powder in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PLA for 4 hours) to remove any moisture.

-

Weigh the desired amount of dried polymer and dissolve it in the chosen solvent in a beaker with magnetic stirring. The concentration will depend on the polymer and solvent (typically 5-10% w/v).

-

Calculate and weigh the required amount of this compound corresponding to the desired weight percentage (e.g., 10 wt%, 20 wt% relative to the polymer).

-

Add the this compound to the polymer solution and continue stirring until a homogeneous solution is obtained.

-

Pour the solution into a Petri dish or onto a flat glass plate, ensuring an even spread.

-

Cover the dish or plate with a perforated lid or foil to allow for slow solvent evaporation in a fume hood at room temperature for 24-48 hours.

-

Once the film has formed, place it in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

-

Carefully peel the film from the substrate for characterization.

-

4.2. Protocol for Tensile Testing

This protocol determines the mechanical properties of the prepared polymer films.

-

Materials and Equipment:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Dumbbell-shaped specimen cutter (ASTM D638 Type V is common for films)

-

Calipers or micrometer for thickness measurement

-

Prepared polymer films

-

-

Procedure:

-

Cut at least five dumbbell-shaped specimens from each polymer film formulation.

-

Measure the thickness and width of the gauge section of each specimen at three different points and calculate the average cross-sectional area.

-

Set the grip separation and crosshead speed on the UTM (e.g., 50 mm initial separation and 10 mm/min speed).

-

Mount a specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.

-

Start the test and record the load and displacement data until the specimen breaks.

-

From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.

-

Calculate the average and standard deviation for each property from the tested specimens.

-

4.3. Protocol for Differential Scanning Calorimetry (DSC)

This protocol is used to determine the thermal transitions of the polymer blends.[4]

-

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

Microbalance

-

Prepared polymer films

-

-

Procedure:

-

Cut a small sample (5-10 mg) from the polymer film and place it in an aluminum DSC pan.

-

Seal the pan using a crimper. Prepare an empty sealed pan as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Set up the thermal program. A typical program for a semi-crystalline polymer like PLA would be:

-

Heat from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.

-

Hold at 200°C for 3 minutes.

-

Cool from 200°C to -30°C at a rate of 10°C/min.

-

Heat from -30°C to 200°C at a rate of 10°C/min.

-

-

Analyze the data from the second heating scan to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).

-

4.4. Protocol for Thermogravimetric Analysis (TGA)

This protocol assesses the thermal stability of the polymer blends.[4]

-

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., platinum or alumina)

-

Microbalance

-

Prepared polymer films

-

-

Procedure:

-

Place a small sample (5-10 mg) of the polymer film into a TGA pan.

-

Place the pan in the TGA furnace.

-

Set up the thermal program. A typical program would be to heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

Determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate from the derivative of the TGA curve.

-

Visualizations

Experimental Workflow for Polymer Blend Formulation and Characterization

Caption: Workflow for creating and testing polymer blends.

Logical Relationship of this compound Plasticization

Caption: How this compound alters polymer properties.

References

- 1. research.utwente.nl [research.utwente.nl]

- 2. researchgate.net [researchgate.net]

- 3. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Analytical Methods for the Quantification of Dipentyl Adipate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipentyl adipate (also known as diamyl adipate, CAS No. 14027-78-2) is a diester of adipic acid and pentanol.[1][2] It belongs to the family of adipate esters, which are primarily used as plasticizers to impart flexibility to polymers like polyvinyl chloride (PVC).[1] Adipate plasticizers are often considered alternatives to phthalates due to concerns about the potential endocrine-disrupting effects of some phthalate compounds. Given their use in materials that come into contact with food, pharmaceuticals, and consumer goods, there is a critical need for robust and sensitive analytical methods to quantify the migration of this compound into various matrices. This ensures product safety and regulatory compliance.

This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), based on established methods for similar adipate esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly effective technique for the analysis of semi-volatile compounds like this compound. It offers excellent chromatographic separation and definitive identification based on mass spectra. The following protocol is a comprehensive method developed for the analysis of adipate plasticizers in complex matrices.[3]

Experimental Protocol: GC-MS

2.1.1 Sample Preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

-

Homogenization & Extraction:

-

Liquid-Liquid Extraction (for aqueous samples or extracts):

-

Solvent Evaporation & Reconstitution:

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of a suitable solvent like isooctane or ethyl acetate for GC-MS analysis.[4]

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

For complex matrices, an SPE cleanup step can improve data quality.

-

Condition an SPE cartridge (e.g., Oasis MAX) as per the manufacturer's instructions.[3]

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the target analyte (this compound) with an appropriate solvent.

-

Evaporate the eluate and reconstitute in the final injection solvent.

-

2.1.2 Instrumental Analysis: GC-MS Parameters

-

Gas Chromatograph: Agilent 7890A GC System or equivalent.[5]

-

Mass Spectrometer: Agilent 5975C MSD, 7000B Triple Quadrupole GC/MS, or equivalent.[5]

-

Column: Supelco SPB-35 (Poly(35% diphenyl/65% dimethyl siloxane)) or similar mid-polarity column (e.g., 30 m x 0.25 mm ID x 0.5 µm film thickness).[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[6]

-

Injection Mode: Splitless or Split (e.g., 20:1), 1 µL injection volume.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 4 min.

-

Ramp 1: 20 °C/min to 130 °C, hold for 2 min.

-

Ramp 2: 20 °C/min to 220 °C, hold for 15.5 min.[6]

-

(Note: This program should be optimized for the specific instrument and column used.)

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: For initial identification (e.g., m/z 50-500).

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For enhanced sensitivity and quantitative accuracy. Precursor and product ions for this compound must be determined by analyzing a pure standard. For other adipates, characteristic ions like m/z 129 are often used for quantification.[4]

-

GC-MS Workflow Diagram

Caption: Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), provides a powerful alternative for quantifying adipate esters, especially for samples that are not amenable to GC analysis or for analyzing their metabolites.[7][8] The following protocol outlines a reverse-phase HPLC method suitable for this compound.

Experimental Protocol: HPLC

3.1.1 Sample Preparation

Sample preparation can follow similar extraction and cleanup steps as described for GC-MS (Section 2.1.1). The final reconstitution solvent, however, must be compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).

3.1.2 Instrumental Analysis: HPLC-UV/MS Parameters

-

HPLC System: Agilent 1260 Infinity II HPLC system or equivalent.[7]

-

Detector: Diode Array Detector (DAD/UV) or a Triple Quadrupole Mass Spectrometer.

-

Column: A reverse-phase C18 or C8 column (e.g., ZOBRAX Eclipse Plus RP-C8, 25 cm × 4.6 mm, 5 µm).[9]

-

Mobile Phase:

-

A: Water (with 0.1% formic acid for MS compatibility or phosphoric acid for UV).[10]

-

B: Acetonitrile or Methanol.

-

-

Elution Mode: Isocratic or Gradient. A typical gradient might be:

-

Start with 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, and return to initial conditions.[11]

-

(Note: The gradient should be optimized to ensure baseline separation of this compound from matrix components.)

-

-

Injection Volume: 10-20 µL.[9]

-

UV Detector Wavelength: 225 nm is a suitable wavelength for detecting the ester carbonyl group.[11]

-

MS/MS Parameters (if used):

-

Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mode: Positive Ion Mode.

-

Acquisition: Multiple Reaction Monitoring (MRM). Precursor and product ions must be determined by infusing a standard of this compound.

-

HPLC Workflow Diagram

Caption: Workflow for the quantification of this compound by HPLC.

Method Performance Data for Adipate Esters

While specific quantitative data for this compound is not widely published, performance metrics from validated methods for other adipate esters provide a strong indication of expected performance. The following table summarizes key validation parameters from relevant studies.

| Analyte | Method | Linearity (Correlation Coefficient, R²) | Limit of Quantification (LOQ) | Recovery (%) | Matrix | Reference |

| Adipate Plasticizers (general) | GC-MS | > 0.998 (5-1000 ng/g) | Not Specified | 83.6 - 118.5 | Ham Sausage | [3] |

| Di-n-butyl adipate (DnBA) Metabolites | online-SPE-LC-MS/MS | Not Specified | 0.05 - 0.5 µg/L | 93 - 107 | Human Urine | [8] |

| Bis(2-ethylhexyl) adipate (DEHA) | GC-MS/MS | > 0.999 (5-500 ng/g) | 54.1 - 76.3 ng/g | 91.8 - 122 | Medical Infusion Sets | |

| Bis(2-ethylhexyl) adipate (DEHA) | GC-MS/MS | Not Specified | 0.11 - 1.84 µg/kg | Not Specified | Maize Tortilla | [4] |

Conclusion

The quantification of this compound can be reliably achieved using standard analytical instrumentation common in research and quality control laboratories. Both GC-MS and HPLC-based methods offer the required sensitivity and selectivity for trace-level analysis. The provided protocols, derived from established methods for structurally similar adipate esters, serve as a robust starting point for method development and validation.[3][8] For quantitative analysis, it is essential to use a certified reference standard of this compound to establish instrument calibration and determine specific parameters such as retention time and mass spectral fragmentation patterns. Proper sample preparation, including extraction and cleanup, is critical for achieving accurate and precise results, especially in complex matrices.[3]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. This compound, 14027-78-2 [thegoodscentscompany.com]

- 3. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of di-n-butyl adipate (DnBA) metabolites as possible biomarkers of exposure in human urine by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of Dipentyl phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dipentyl Adipate

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dipentyl adipate. This compound is a plasticizer used in various polymer formulations, and its accurate determination is crucial for quality control and safety assessment. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing excellent separation and sensitivity. This protocol is intended for researchers, scientists, and professionals in the drug development and chemical industries.

Introduction

This compound, also known as diamyl adipate, is a diester of pentyl alcohol and adipic acid. It serves as a plasticizer to increase the flexibility and durability of materials such as polyvinyl chloride (PVC). Monitoring the concentration of this compound in various matrices is essential to ensure product quality, assess migration from packaging materials, and comply with regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds.[1][2] This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

| Property | Value | Reference |

| Chemical Formula | C16H30O4 | [2] |

| Molecular Weight | 286.41 g/mol | [2] |

| Boiling Point | 130-131 °C at 1 Torr | [1] |

| Synonyms | Hexanedioic acid, 1,6-dipentyl ester; Adipic acid, dipentyl ester; Di-n-amyl adipate; Diamyl adipate | [1] |

Experimental Protocol

This protocol outlines the necessary steps and conditions for the HPLC analysis of this compound.

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of nonpolar compounds like this compound.

-

Solvents: HPLC grade acetonitrile and water.

-

Standards: this compound reference standard of high purity.

-

Sample Preparation: A stock solution of this compound should be prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.

2. Chromatographic Conditions

The following parameters have been optimized for the analysis of this compound:

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

3. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For solid samples, an extraction step with a suitable solvent like acetonitrile may be necessary, followed by filtration before injection.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison. The following table presents an example of a calibration curve data for this compound.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,900 |

| 100 | 1,525,000 |

Linearity: A calibration curve should be generated by plotting the peak area against the concentration of the standards. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

Mandatory Visualizations

Logical Workflow for HPLC Method Development

Caption: A logical workflow for the development of an HPLC method.

Experimental Workflow for this compound Analysis

Caption: The experimental workflow for the analysis of this compound.

Discussion

The described reverse-phase HPLC method provides a straightforward and effective approach for the determination of this compound. The choice of a C18 column is appropriate for the nonpolar nature of the analyte.[3][4] The mobile phase, a mixture of acetonitrile and water, is a common and effective eluent for such separations, offering good resolution and peak shape.[5][6] A detection wavelength of 220 nm is suggested based on methods for similar plasticizer compounds, as adipate esters lack a strong chromophore at higher wavelengths.[1] For optimal results, it is crucial to use high-purity solvents and to degas the mobile phase to prevent bubble formation, which can interfere with the detector signal.

Method validation should be performed according to the guidelines of the relevant regulatory bodies (e.g., ICH, FDA) to ensure the reliability of the results. This would typically include assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The HPLC method detailed in this application note is suitable for the routine quality control analysis of this compound. The protocol is simple, rapid, and utilizes common HPLC instrumentation and reagents. The provided workflows and data presentation guidelines will aid researchers and scientists in implementing this method in their laboratories.

References

Application Note and Protocol for the ¹H and ¹3C NMR Spectral Analysis of Dipentyl Adipate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipentyl adipate is a diester of adipic acid and pentanol, commonly used as a plasticizer and in various industrial applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic compounds. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, including predicted spectral data based on analogous compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of similar structures, such as diethyl adipate and dimethyl adipate.[1][2][3] The numbering convention for the atoms is provided in Figure 1.

Figure 1: Structure of this compound with Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a, H-a' | 4.05 | Triplet (t) | 6.7 | 4H |

| H-b, H-b' | 1.62 | Quintet (quint) | 7.0 | 4H |

| H-c, H-c' | 1.35 | Multiplet (m) | - | 4H |

| H-d, H-d' | 1.35 | Multiplet (m) | - | 4H |

| H-e, H-e' | 0.91 | Triplet (t) | 7.4 | 6H |

| H-2, H-2' | 2.28 | Triplet (t) | 7.5 | 4H |

| H-3, H-3' | 1.65 | Quintet (quint) | 7.5 | 4H |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1, C1') | 173.2 |

| O-CH₂ (Ca, Ca') | 64.5 |

| CH₂ (C2, C2') | 34.1 |

| CH₂ (Cb, Cb') | 28.4 |

| CH₂ (Cc, Cc') | 28.2 |

| CH₂ (C3, C3') | 24.5 |

| CH₂ (Cd, Cd') | 22.4 |

| CH₃ (Ce, Ce') | 14.0 |

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[4][5]

-

Materials:

-

Procedure:

-

Ensure the NMR tube is clean and dry. Washing with acetone followed by drying in an oven or with a stream of nitrogen is recommended.[7]

-

Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6][7]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4][6] CDCl₃ is a common solvent for non-polar organic compounds and its residual peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR can be used for spectral referencing.[8]

-

Gently vortex the mixture until the sample is completely dissolved. The solution should be clear and free of any particulate matter.[5][7]

-

To remove any microscopic solid impurities, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into the 5 mm NMR tube.[6][9]

-

The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[6][7]

-

Cap the NMR tube securely and label it appropriately. Before inserting into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[7]

-

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[8][10]

Table 3: ¹H NMR Acquisition Parameters

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 or 500 MHz |

| Pulse Program | zg30 |

| Number of Scans | 8-16 |

| Relaxation Delay (d1) | 1-2 seconds |

| Acquisition Time | 3-4 seconds |

| Spectral Width | 12-16 ppm |

| Temperature | 298 K |

Table 4: ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 or 125 MHz |

| Pulse Program | zgpg30 (proton decoupled) |

| Number of Scans | 1024 or more (signal averaging is required due to the low natural abundance of ¹³C) |

| Relaxation Delay (d1) | 2-5 seconds |

| Acquisition Time | 1-2 seconds |

| Spectral Width | 200-240 ppm |

| Temperature | 298 K |

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Peak Picking and Assignment: Identify the chemical shift of each peak and assign them to the corresponding nuclei in the this compound structure based on the predicted data and known chemical shift ranges.[11][12]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

Caption: Workflow for the NMR spectral analysis of this compound.

Signaling Pathway for NMR Signal Generation

The following diagram illustrates the fundamental process of generating an NMR signal from the sample nuclei within a magnetic field.

Caption: Simplified pathway of NMR signal generation.

References

- 1. Diethyl adipate(141-28-6) 1H NMR [m.chemicalbook.com]

- 2. Dimethyl adipate(627-93-0) 13C NMR spectrum [chemicalbook.com]

- 3. Dimethyl adipate(627-93-0) 1H NMR [m.chemicalbook.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. organomation.com [organomation.com]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. rsc.org [rsc.org]

- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 12. compoundchem.com [compoundchem.com]

Application Note: Interpreting the Fourier-Transform Infrared (FTIR) Spectrum of Dipentyl Adipate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipentyl adipate is a diester of pentyl alcohol and adipic acid, commonly used as a plasticizer and solvent in various industrial and pharmaceutical applications. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive analytical technique ideal for identifying and verifying the chemical structure of such compounds. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique molecular "fingerprint," revealing the functional groups present in the molecule. This application note provides a detailed guide to interpreting the FTIR spectrum of this compound and a standard protocol for acquiring high-quality spectra using the Attenuated Total Reflectance (ATR) technique.

Principles of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). An FTIR spectrometer measures this absorption and plots it against the wavenumber (in cm⁻¹), which is proportional to the frequency of the absorbed radiation.[1][2]

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.[1] Key features of the spectrum include:

-

Diagnostic Region (4000 - 1500 cm⁻¹): This region typically shows absorption bands from specific functional groups like O-H, N-H, C-H, and C=O.[1][2]

-

Fingerprint Region (1500 - 400 cm⁻¹): This area contains a complex pattern of absorption bands arising from the stretching of single bonds (C-C, C-O, C-N) and various bending vibrations.[3] This region is unique to each molecule, making it invaluable for confirming identity by matching it with a reference spectrum.

For this compound, the key functional groups are the ester carbonyl (C=O) group, the carbon-oxygen (C-O) single bonds of the ester, and the carbon-hydrogen (C-H) bonds of the alkane chains.

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to its ester and alkane functionalities. The following table summarizes the expected absorption bands and their assignments.

| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group | Intensity |